molecular formula C10H9NO2 B599410 [4-(1,3-Oxazol-5-yl)phenyl]methanol CAS No. 179057-18-2

[4-(1,3-Oxazol-5-yl)phenyl]methanol

Cat. No.: B599410
CAS No.: 179057-18-2
M. Wt: 175.187
InChI Key: KUGBYBXRZICBQU-UHFFFAOYSA-N
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Description

[4-(1,3-Oxazol-5-yl)phenyl]methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGBYBXRZICBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670603
Record name [4-(1,3-Oxazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-18-2
Record name [4-(1,3-Oxazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the compound [4-(1,3-Oxazol-5-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is a heterocyclic compound featuring a phenylmethanol core substituted with an oxazole ring. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [2]
CAS Number 179057-18-2[1]
Melting Point 107-109 °C
Appearance Off-white to pale yellow solidAssumed from general properties of similar compounds
Solubility Soluble in methanol, ethanol, and other polar organic solventsAssumed from structure

Synthesis and Experimental Protocols

The synthesis of 5-substituted oxazoles is commonly achieved through the Van Leusen oxazole synthesis.[3][4][5][6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, a plausible starting material would be 4-formylbenzyl acetate, where the hydroxyl group is protected as an acetate ester to prevent interference with the reaction. The protecting group can then be removed in a subsequent step.

General Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general method for the synthesis of this compound via the Van Leusen reaction, followed by deprotection.

Step 1: Synthesis of 4-(Oxazol-5-yl)benzyl acetate

  • To a stirred solution of 4-formylbenzyl acetate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(oxazol-5-yl)benzyl acetate.

Step 2: Deprotection to this compound

  • Dissolve the purified 4-(oxazol-5-yl)benzyl acetate (1.0 eq) in methanol (0.1 M).

  • Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a few drops of aqueous sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Analytical Data

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~7.9-8.1 (s, 1H): Proton on the C2 position of the oxazole ring.

  • ~7.5-7.7 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the oxazole substituent.

  • ~7.3-7.5 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the methanol group.

  • ~7.2-7.3 (s, 1H): Proton on the C4 position of the oxazole ring.

  • ~4.7 (s, 2H): Methylene protons of the benzyl alcohol group (-CH₂OH).

  • ~2.0-3.0 (br s, 1H): Hydroxyl proton (-OH).

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~151-153: C2 of the oxazole ring.

  • ~149-151: C5 of the oxazole ring.

  • ~140-142: Quaternary carbon of the phenyl ring attached to the methanol group.

  • ~127-129: Aromatic CH carbons of the phenyl ring.

  • ~125-127: Aromatic CH carbons of the phenyl ring.

  • ~123-125: Quaternary carbon of the phenyl ring attached to the oxazole ring.

  • ~121-123: C4 of the oxazole ring.

  • ~64-66: Methylene carbon of the benzyl alcohol group (-CH₂OH).

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis and purification workflow, as well as the underlying reaction mechanism for the formation of the oxazole ring.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification1 Purification (Step 1) cluster_deprotection Deprotection cluster_purification2 Purification (Step 2) start 4-Formylbenzyl acetate + TosMIC + K2CO3 in MeOH reaction Stir at RT (12-16h) start->reaction quench Quench with Water reaction->quench extract1 Extract with Ethyl Acetate quench->extract1 dry1 Dry over Na2SO4 extract1->dry1 concentrate1 Concentrate dry1->concentrate1 chromatography Column Chromatography (Silica Gel) concentrate1->chromatography product1 4-(Oxazol-5-yl)benzyl acetate chromatography->product1 deprotect_start Dissolve in MeOH + catalytic K2CO3 product1->deprotect_start deprotect_reaction Stir at RT (2-4h) deprotect_start->deprotect_reaction neutralize Neutralize deprotect_reaction->neutralize concentrate2 Concentrate neutralize->concentrate2 extract2 Extract with Ethyl Acetate concentrate2->extract2 dry2 Dry over Na2SO4 extract2->dry2 final_product This compound dry2->final_product

Caption: General workflow for the synthesis and purification of this compound.

G Van Leusen Oxazole Synthesis Mechanism TosMIC Tos-CH2-N≡C Anion Tos-CH(-)-N≡C TosMIC->Anion Deprotonation Aldehyde R-CHO (4-Formylbenzyl acetate) Base1 Base (K2CO3) Base2 Base Intermediate1 Tos-CH(N≡C)-CH(R)-O(-) Anion->Intermediate1 Nucleophilic Attack Aldehyde->Intermediate1 Nucleophilic Attack Intermediate2 Oxazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (5-endo-dig) Elimination Elimination of Tos-H Intermediate2->Elimination Deprotonation Product 5-Substituted Oxazole Elimination->Product Aromatization

Caption: Mechanism of the Van Leusen reaction for the synthesis of 5-substituted oxazoles.

Biological Significance

The 1,3-oxazole ring is a key structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[3][14][15] Derivatives of oxazole have been reported to possess diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[3][14][15] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects. While the biological activity of this compound has not been specifically detailed in the available literature, its structure as a substituted oxazole derivative suggests potential for biological activity and makes it an interesting candidate for further investigation in drug discovery programs.

Safety Information

Detailed toxicology for this compound has not been thoroughly investigated. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

In-Depth Technical Guide to the Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for [4-(1,3-oxazol-5-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by the selective reduction of an aldehyde functionality. This document details the experimental protocols, presents quantitative data, and includes visualizations to elucidate the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence starting from readily available commercial reagents. The first step employs the Van Leusen oxazole synthesis to construct the core heterocyclic ring, yielding the intermediate 4-(1,3-oxazol-5-yl)benzaldehyde. Subsequent reduction of the aldehyde group affords the target primary alcohol.

Synthesis_Pathway terephthalaldehyde Terephthalaldehyde intermediate 4-(1,3-Oxazol-5-yl)benzaldehyde terephthalaldehyde->intermediate Van Leusen Oxazole Synthesis (K2CO3, Methanol) tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate final_product This compound intermediate->final_product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->final_product

Caption: Overall synthesis pathway for this compound.

Step 1: Van Leusen Oxazole Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde

The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] In this initial step, terephthalaldehyde undergoes a controlled reaction with one equivalent of TosMIC to favor the formation of the mono-oxazole product, 4-(1,3-oxazol-5-yl)benzaldehyde. A symmetric bis-oxazole product, 1,4-bis(1,3-oxazol-5-yl)benzene, can also be formed from terephthalaldehyde under typical Van Leusen conditions.[3]

Experimental Protocol
  • Materials:

    • Terephthalaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol (anhydrous)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of terephthalaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.0 equivalent).

    • Add potassium carbonate (2.0 equivalents) portion-wise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-(1,3-oxazol-5-yl)benzaldehyde by silica gel column chromatography.

Quantitative Data
ParameterValueReference
Yield Not explicitly reported for mono-substitution. A related synthesis of 5-(2-tosylquinolin-3-yl)oxazole reports a yield of 83%.[3]
Appearance Expected to be a solid.-
¹H NMR (CDCl₃, δ) Expected signals: aldehyde proton (~10.0 ppm), aromatic protons (doublets and multiplets in the 7.2-8.0 ppm range), and oxazole protons.[1]
¹³C NMR (CDCl₃, δ) Expected signals: aldehyde carbonyl carbon (~191 ppm), aromatic carbons, and oxazole ring carbons.[1]

Step 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde

The second step involves the reduction of the aldehyde group of 4-(1,3-oxazol-5-yl)benzaldehyde to a primary alcohol, yielding the final product, this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups present in the molecule under standard conditions.[4]

Experimental Protocol
  • Materials:

    • 4-(1,3-Oxazol-5-yl)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[5]

    • Quench the reaction by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify this compound by recrystallization or silica gel column chromatography if necessary.

Quantitative Data
ParameterValue
Yield High yields are expected based on general aldehyde reductions with NaBH₄.
Appearance Solid.
Melting Point 107-109 °C
¹H NMR Spectral data will show the disappearance of the aldehyde proton signal and the appearance of a benzylic CH₂ signal and a hydroxyl proton signal.
¹³C NMR Spectral data will show the disappearance of the aldehyde carbonyl signal and the appearance of a benzylic carbon signal.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis pathway.

Van_Leusen_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve Terephthalaldehyde and TosMIC in Methanol add_base Add K2CO3 start->add_base reflux Reflux Reaction Mixture add_base->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate in vacuo cool->concentrate partition Partition between Ethyl Acetate and Water concentrate->partition separate Separate Layers partition->separate wash_dry Wash with Brine, Dry over Na2SO4 separate->wash_dry concentrate2 Concentrate wash_dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography end_product 4-(1,3-Oxazol-5-yl)benzaldehyde chromatography->end_product

Caption: Experimental workflow for the Van Leusen synthesis of 4-(1,3-oxazol-5-yl)benzaldehyde.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Dissolve Aldehyde in Methanol/Ethanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 warm Warm to Room Temperature add_nabh4->warm quench Quench with Water warm->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate2 Concentrate wash_dry->concentrate2 purify Recrystallization or Column Chromatography concentrate2->purify end_product This compound purify->end_product

Caption: Experimental workflow for the reduction to this compound.

References

Spectroscopic Profile of [4-(1,3-Oxazol-5-yl)phenyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound [4-(1,3-Oxazol-5-yl)phenyl]methanol (CAS No: 179057-18-2; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol ).[1][2] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted spectroscopic data based on the analysis of analogous structures. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the spectral characteristics of structurally related compounds, including substituted oxazoles and phenylmethanols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0s1HOxazole C2-H
~7.5 - 7.7d2HAromatic (ortho to oxazole)
~7.3 - 7.5d2HAromatic (ortho to CH₂OH)
~7.2 - 7.3s1HOxazole C4-H
~4.7s2H-CH₂OH
~2.5 - 3.5br s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~151Oxazole C2
~150Oxazole C5
~142Aromatic C (para to oxazole)
~128Aromatic C (ortho to CH₂OH)
~127Aromatic C (ortho to oxazole)
~125Aromatic C (ipso to oxazole)
~122Oxazole C4
~64-CH₂OH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (alcohol)
3050 - 3150MediumC-H stretch (aromatic and oxazole)
2850 - 2950MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (oxazole)
1450 - 1580Medium-StrongC=C stretch (aromatic)
~1100StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
175[M]⁺ (Molecular Ion)
158[M - OH]⁺
146[M - CH₂OH]⁺
118[M - C₂H₂NO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in organic chemistry and can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the instrument. High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report

References

In-depth Technical Guide on the Crystal Structure of (3-Phenylisoxazol-5-yl)methanol, an Analog of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure for [4-(1,3-Oxazol-5-yl)phenyl]methanol could not be located in established crystallographic databases or the scientific literature. This guide therefore provides a detailed analysis of the crystal structure of a closely related analog, (3-Phenylisoxazol-5-yl)methanol , to serve as a valuable reference for researchers, scientists, and drug development professionals. The structural similarities between these compounds offer insights into the potential solid-state behavior and intermolecular interactions of the target molecule.

Introduction

(3-Phenylisoxazol-5-yl)methanol is a heterocyclic compound featuring a phenyl-substituted isoxazole ring with a methanol substituent. The arrangement of aromatic and hydrogen-bonding moieties in its structure makes it a pertinent model for understanding the crystallographic properties of related phenyl-oxazole derivatives. This document details the molecular geometry, crystal packing, and intermolecular interactions of (3-Phenylisoxazol-5-yl)methanol, based on single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The crystal structure of (3-Phenylisoxazol-5-yl)methanol reveals significant details about its molecular conformation and solid-state assembly. The molecule consists of a planar isoxazole ring and a phenyl ring, which are not coplanar. The dihedral angle between the mean planes of the benzene and isoxazole rings is 25.82 (3)°.[1] This twisted conformation is a common feature in linked aromatic systems, arising from a balance of steric and electronic effects.

The crystal packing is primarily governed by a network of hydrogen bonds. Intermolecular O-H···O hydrogen bonds are a dominant feature, linking adjacent molecules into ribbons that propagate along the c-axis of the unit cell.[1] These primary interactions are further supported by weaker C-H···O and C-H···N interactions, which contribute to the overall stability of the three-dimensional crystal lattice.[1]

The crystallographic data for (3-Phenylisoxazol-5-yl)methanol has been determined by single-crystal X-ray diffraction at a temperature of 298 K using Mo Kα radiation.[1] The key parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)41.03 (4)
b (Å)5.694 (5)
c (Å)7.348 (7)
α (°)90
β (°)98.51 (2)
γ (°)90
Volume (ų)1698 (3)
Z8
Density (calculated)1.37 g/cm³
Absorption Coefficient (μ)0.10 mm⁻¹
F(000)736
Crystal Size (mm)0.55 x 0.45 x 0.02
Reflections Collected3328
Independent Reflections1500
R(int)0.059
R[F² > 2σ(F²)]0.054
wR(F²)0.119
Goodness-of-fit (S)1.05
Δρ_max, Δρ_min (e Å⁻³)0.16, -0.23

Table 1: Crystallographic data and refinement details for (3-Phenylisoxazol-5-yl)methanol.[1]

The key hydrogen bonding interactions that stabilize the crystal structure are detailed below. These interactions are crucial for understanding the packing of the molecules in the solid state.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O2-H2B···O2ⁱ0.861.892.669 (4)151
O2-H2A···O2ⁱⁱ0.882.092.677 (5)124
C8-H8···N1ⁱⁱⁱ0.932.613.542 (4)177
C10-H10B···O2ⁱᵛ0.972.583.352 (4)137

Table 2: Hydrogen-bond geometry for (3-Phenylisoxazol-5-yl)methanol.[1]

Experimental Protocols

The synthesis of (3-Phenylisoxazol-5-yl)methanol was carried out as follows:

A solution of benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide was prepared in a round-bottomed flask. To this solution, N-chlorosuccinimide (1.20 g, 9.1 mmol) was added and the mixture was heated until the N-chlorosuccinimide dissolved. The reaction mixture was then stirred at room temperature for 20 minutes. Subsequently, additional N-chlorosuccinimide (4.80 g, 36.4 mmol) was added in portions at a temperature maintained at 308 K.[1]

After stirring for 3 hours, propargyl alcohol (2.78 g, 49.6 mmol) was added to the mixture. This was followed by the addition of a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol). A solution of K₂CO₃ (3.14 g, 45.5 mmol) was then added, and the reaction mixture was stirred for an additional hour. The mixture was then diluted with a saturated solution of ethylenediaminetetraacetic acid and extracted with dichloromethane (3 x 50 ml). The combined organic extracts were dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was then purified.[1]

Single crystals of (3-Phenylisoxazol-5-yl)methanol suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. A crystal of dimensions 0.55 x 0.45 x 0.02 mm was selected for data collection.[1]

Data were collected on a Bruker SMART APEX diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298 K. The structure was solved using direct methods with the SHELXTL software package and refined by full-matrix least-squares on F².[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagram illustrates the molecular structure of (3-Phenylisoxazol-5-yl)methanol and highlights the key intermolecular hydrogen bonding interactions that dictate the crystal packing. The primary O-H···O interaction leads to the formation of molecular ribbons, which are further interconnected by weaker C-H···N and C-H···O contacts.

G cluster_0 Molecule A cluster_1 Molecule B M1_O1 O M1_N1 N M1_O1->M1_N1 M1_C1 C M1_N1->M1_C1 M1_C2 C M1_C1->M1_C2 M1_C3 C-Ph M1_C1->M1_C3 M1_C2->M1_O1 M1_C4 C-CH2OH M1_C2->M1_C4 M2_N1 N M1_C3->M2_N1 C-H···N M1_O2 O-H M1_C4->M1_O2 M2_O1 O M1_C4->M2_O1 C-H···O M2_O2 O-H M1_O2->M2_O2 O-H···O M2_O1->M2_N1 M2_C1 C M2_N1->M2_C1 M2_C2 C M2_C1->M2_C2 M2_C3 C-Ph M2_C1->M2_C3 M2_C2->M2_O1 M2_C4 C-CH2OH M2_C2->M2_C4 M2_C4->M2_O2

Caption: Intermolecular interactions of (3-Phenylisoxazol-5-yl)methanol.

The following diagram outlines the key steps in the synthesis and structural determination of (3-Phenylisoxazol-5-yl)methanol.

G cluster_synthesis Synthesis cluster_characterization Characterization start Benzaldoxime step1 Chlorination with NCS start->step1 step2 Cycloaddition with Propargyl Alcohol step1->step2 step3 Workup and Purification step2->step3 product (3-Phenylisoxazol-5-yl)methanol step3->product crystallization Crystallization product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray solve Structure Solution (SHELXTL) xray->solve refine Structure Refinement solve->refine final Final Crystal Structure refine->final

Caption: Workflow for synthesis and crystal structure determination.

References

The Versatile Building Block: A Technical Guide to [4-(1,3-Oxazol-5-yl)phenyl]methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [4-(1,3-Oxazol-5-yl)phenyl]methanol, a heterocyclic building block with significant potential in medicinal chemistry. The presence of the 1,3-oxazole ring, a known pharmacophore in numerous biologically active compounds, coupled with a reactive benzylic alcohol, makes this molecule a valuable starting point for the synthesis of novel drug candidates. This document outlines a plausible synthetic route, detailed experimental protocols, and explores its application in the development of kinase inhibitors, supported by relevant data and pathway diagrams.

Chemical Properties and Synthesis

This compound possesses the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a phenyl ring substituted with a 1,3-oxazole ring and a hydroxymethyl group, providing two key points for chemical modification.

A viable and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of the oxazole ring via the Van Leusen reaction, followed by the reduction of an aldehyde to the desired primary alcohol.

Diagram of the Synthetic Pathway

Synthetic Pathway 4-Formylbenzaldehyde 4-Formylbenzaldehyde Intermediate_Aldehyde 4-(1,3-Oxazol-5-yl)benzaldehyde 4-Formylbenzaldehyde->Intermediate_Aldehyde Van Leusen Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate_Aldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Reduction Reducing_Agent NaBH4 or LiAlH4 Reducing_Agent->Final_Product

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde via Van Leusen Reaction

The Van Leusen reaction provides a robust method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5]

Materials:

  • 4-Formylbenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-formylbenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(1,3-oxazol-5-yl)benzaldehyde.

Expected Yield: 75-85%

Protocol 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde

The reduction of the intermediate aldehyde to the corresponding alcohol can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[6][7][8][9][10]

Materials:

  • 4-(1,3-Oxazol-5-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 eq) in methanol or ethanol at room temperature.

  • Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography if necessary.

Expected Yield: 85-95%

Application as a Synthetic Building Block in Kinase Inhibitor Development

The oxazole motif is a key structural component in many kinase inhibitors, which are a major class of targeted cancer therapeutics. The this compound building block is particularly valuable for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The hydroxymethyl group serves as a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Potential Kinase Targets and Representative Data

Derivatives of this compound are anticipated to show inhibitory activity against several important kinases. The table below summarizes data for existing kinase inhibitors that feature a similar oxazole or isoxazole scaffold, highlighting the potential of this building block.

Kinase TargetInhibitor ScaffoldReported IC₅₀ (nM)Reference
p38 MAPK Pyridinylimidazole/oxazole80 - 150[11][12][13][14]
JNK Isoxazole/Indazole5 - 110[15][16][17][18]
VEGFR-2 Benzoxazole/Oxadiazole97.38 - 194.6[19][20][21][22][23][24]

Illustrative Synthetic Application Workflow

Synthetic_Application Building_Block This compound Activation Activation of -CH2OH group (e.g., to -CH2Br) Building_Block->Activation Coupling Coupling Reaction (e.g., Etherification) Activation->Coupling Coupling_Partner Heterocyclic Coupling Partner Coupling_Partner->Coupling Kinase_Inhibitor Potential Kinase Inhibitor Library Coupling->Kinase_Inhibitor

Caption: Workflow for synthesizing kinase inhibitors.

Signaling Pathway Involvement

Kinases such as p38 MAPK, JNK, and VEGFR-2 are critical nodes in signaling pathways that regulate cell proliferation, differentiation, apoptosis, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory conditions.

Representative p38 MAPK Signaling Pathway

p38_MAPK_Pathway MAP3K MAP3K (e.g., TAK1, ASK1) MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response Inhibitor [4-(1,3-Oxazol-5-yl)phenyl] methanol Derivative Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a promising and versatile synthetic building block for the development of novel therapeutics. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting material for creating libraries of compounds targeting key cellular signaling pathways. The information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Biaryl Compound via a Two-Step Coupling Strategy Starting from [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a two-step synthesis of a biaryl compound, commencing with the conversion of [4-(1,3-Oxazol-5-yl)phenyl]methanol to its corresponding bromide, followed by a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a representative example of how this compound can be utilized in common carbon-carbon bond-forming reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] The starting material, this compound, contains a benzylic alcohol. Direct coupling of this alcohol is challenging under standard conditions. Therefore, a two-step strategy is employed: first, the conversion of the alcohol to a more reactive benzylic bromide, followed by the Suzuki-Miyaura coupling. This approach allows for the efficient incorporation of the [4-(1,3-oxazol-5-yl)phenyl]methyl moiety into a variety of molecular scaffolds.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two-step reaction sequence. The yield data is representative of typical yields for similar transformations found in the literature.[3][4][5]

StepReactionReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1BrominationThis compoundPPh₃, NBSDichloromethane0 to rt285-95
2Suzuki Coupling5-(4-(Bromomethyl)phenyl)-1,3-oxazole, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water801275-90

Experimental Protocols

Step 1: Synthesis of 5-(4-(Bromomethyl)phenyl)-1,3-oxazole

This protocol describes the conversion of this compound to 5-(4-(bromomethyl)phenyl)-1,3-oxazole using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[6][7]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq) to the stirred solution.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(4-(bromomethyl)phenyl)-1,3-oxazole.

Step 2: Suzuki-Miyaura Cross-Coupling of 5-(4-(Bromomethyl)phenyl)-1,3-oxazole with Phenylboronic Acid

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized bromide with phenylboronic acid.[1][3][4]

Materials:

  • 5-(4-(Bromomethyl)phenyl)-1,3-oxazole (from Step 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask or Schlenk tube, combine 5-(4-(bromomethyl)phenyl)-1,3-oxazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Mandatory Visualization

G start_material This compound reagents1 PPh3, NBS start_material->reagents1 product1 5-(4-(Bromomethyl)phenyl)-1,3-oxazole solvent1 DCM, 0°C to rt reagents1->solvent1 Reaction workup1 Aqueous Workup & Purification solvent1->workup1 workup1->product1 boronic_acid Phenylboronic Acid product1->boronic_acid catalyst Pd(PPh3)4 boronic_acid->catalyst Coupling base_solvent K2CO3, Toluene/EtOH/H2O, 80°C catalyst->base_solvent workup2 Aqueous Workup & Purification base_solvent->workup2 final_product Final Biaryl Product workup2->final_product

Caption: Experimental workflow for the two-step synthesis.

References

Application of [4-(1,3-Oxazol-5-yl)phenyl]methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(1,3-Oxazol-5-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with both a methanol group and a 1,3-oxazole ring. While specific research on this exact molecule is limited in publicly available literature, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds. Derivatives of oxazole are recognized for a wide array of therapeutic applications, including their roles as anti-inflammatory, anticancer, and kinase-inhibiting agents. This document provides an overview of the potential applications of this compound based on the known activities of structurally related oxazole-containing compounds, along with representative experimental protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

The oxazole ring system is a versatile scaffold in drug discovery due to its ability to form various non-covalent interactions with biological targets like enzymes and receptors.[1][2] The presence of the phenylmethanol group in this compound offers a site for further chemical modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.

Anticancer Activity

Numerous oxazole derivatives have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth and proliferation.[5] For instance, the oxazole-containing compound Mubritinib has been studied as a kinase inhibitor.[5] The general structure of this compound provides a foundation for the development of novel kinase inhibitors.

Table 1: Representative Anticancer Activity of Structurally Related Oxazole Derivatives

Compound IDCancer Cell LineBiological TargetIC50 (µM)Reference
1k Human colorectal DLD-1Apoptosis Induction0.229[6]
Mubritinib Not SpecifiedKinase InhibitorNot Specified[5]
Lapatinib VariousEGFR/HER2Not Specified[5]

Note: The data presented is for structurally related oxazole compounds and not for this compound itself.

Anti-inflammatory Activity

Oxazole derivatives have also been explored for their anti-inflammatory properties.[7][8] The mechanism of action can involve the inhibition of inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. The structural features of this compound could be optimized to develop potent and selective anti-inflammatory agents.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methods for similar compounds.

Synthesis of this compound via Van Leusen Reaction

A plausible and widely used method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[9][10][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Protocol: Van Leusen Oxazole Synthesis

  • Starting Material Preparation: Begin with a suitably protected 4-formylbenzaldehyde, for instance, with the hydroxyl group of the methanol moiety protected to prevent unwanted side reactions.

  • Reaction Setup: In a round-bottom flask, dissolve the protected 4-formylphenylmethanol (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2 equivalents), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The protecting group on the methanol moiety is then removed under appropriate conditions to yield the final product, this compound.

In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.

Protocol: Kinase Inhibition Assay

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, test compounds (dissolved in DMSO), and a suitable kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based ATP detection assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound using the Van Leusen reaction.

Synthetic_Workflow start 4-Formylphenylmethanol (Protected) intermediate Protected this compound start->intermediate Van Leusen Reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate base Base (e.g., K2CO3) Solvent (e.g., Methanol) base->intermediate deprotection Deprotection intermediate->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway that is often targeted by kinase inhibitors, a potential application for derivatives of the title compound.

Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Oxazole-based Kinase Inhibitor inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

References

Application Notes: In Vitro Assay Protocols for [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the initial in vitro evaluation of novel [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives. Oxazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many have been investigated as potent inhibitors of key cellular targets like protein kinases and tubulin.[3][4] These application notes are designed for researchers in drug discovery and development, offering standardized methods to assess the cytotoxic effects and potential kinase inhibitory activity of newly synthesized oxazole derivatives. The protocols described herein include a cell viability assay (MTT) and a generic in vitro kinase inhibition assay, which are fundamental for the primary screening of new chemical entities.[5][6]

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, the cytotoxic effects of test compounds can be quantified.[7][8] The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a standard metric derived from this assay.[5]

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound derivatives, dissolved in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm wavelength).

Experimental Protocol
  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole derivatives in culture medium. Typical final concentrations range from 0.01 µM to 100 µM.[5]

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle

Many oxazole derivatives exert their biological effects by inhibiting protein kinases.[4][9] This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity. This method is suitable for high-throughput screening and can be adapted for various kinases.[10]

Materials and Reagents
  • Kinase: Purified, active recombinant protein kinase of interest.

  • Substrate: A suitable peptide or protein substrate for the selected kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: this compound derivatives, serially diluted in assay buffer with DMSO.

  • Assay Buffer: Kinase reaction buffer (composition depends on the specific kinase).

  • Detection Reagents: Commercially available kit (e.g., ADP-Glo™) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Equipment: White, opaque 96-well or 384-well assay plates, multichannel pipette, luminometer.

Experimental Protocol
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and any necessary cofactors in the appropriate kinase assay buffer.

  • Compound Addition: Add 2.5 µL of the serially diluted oxazole derivatives or vehicle control (DMSO) to the wells of the assay plate.

  • Initiate Kinase Reaction: Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure data comparability.[9] The total reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate the percentage of kinase inhibition for each concentration using the formula:

    • % Inhibition = 100 - [(RLU_Inhibitor - RLU_Blank) / (RLU_Vehicle_Control - RLU_Blank)] x 100

    • (RLU = Relative Luminescence Units)

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis as described in the MTT assay protocol.

Data Presentation

Quantitative results from the primary screening should be organized for clear comparison.

Table 1: Summary of In Vitro Activity of Oxazole Derivatives

Compound IDTarget Cell LineMTT Assay IC50 (µM)Target KinaseKinase Inhibition IC50 (µM)
ODP-001MCF-712.5Kinase X1.8
ODP-002MCF-728.3Kinase X15.2
ODP-003MCF-7>100Kinase X>50
ODP-001A5498.9Kinase Y25.6
ODP-002A54915.1Kinase Y45.1
ODP-003A549>100Kinase Y>50
DoxorubicinMCF-70.8N/AN/A
StaurosporineN/AN/AKinase X0.05

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Treatment Treatment with Oxazole Derivatives Compound_Prep->Treatment Cell_Culture Cell Line Culture & Expansion Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay_Step Assay Specific Step (e.g., MTT Addition) Incubation->Assay_Step Data_Acq Data Acquisition (Plate Reader) Assay_Step->Data_Acq Data_Analysis Data Processing & IC50 Calculation Data_Acq->Data_Analysis Results Results Summary Data_Analysis->Results G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Apoptosis Apoptosis / Cell Cycle Arrest RAF->Apoptosis ERK ERK Kinase MEK->ERK TF Transcription Factor ERK->TF Phosphorylates Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor Oxazole Derivative Inhibitor->RAF Inhibits

References

Application Notes and Protocols for the Use of [4-(1,3-Oxazol-5-yl)phenyl]methanol as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds often exert their effects through various mechanisms, such as the inhibition of critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[4][5][6] [4-(1,3-Oxazol-5-yl)phenyl]methanol represents a key starting material for the synthesis of novel oxazole-based anticancer agents. Its chemical structure, featuring a reactive benzylic alcohol, provides a versatile handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer drug candidates.

These application notes provide a comprehensive overview of the synthetic utility of this compound as a precursor, along with detailed protocols for the synthesis and evaluation of its derivatives as potential anticancer agents.

Data Presentation: Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives

The following tables summarize the in vitro anticancer activity of various oxazole and structurally related oxadiazole derivatives from the literature, demonstrating the potential of this class of compounds. This data provides a strong rationale for the synthesis of novel derivatives from this compound.

Table 1: In Vitro Anticancer Activity of Selected Oxazol-5-one Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
5t HepG2 (Liver)1.8[7]

Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineGI50 (μM)Reference
4b NCI-ADR/RES (Ovarian)0.67-3.20[8]
6h SNB-19 (CNS)<10 (65.12% PGI)[9]
6h NCI-H460 (Non-Small Cell Lung)<10 (55.61% PGI)[9]
6h SNB-75 (CNS)<10 (54.68% PGI)[9]

Table 3: In Vitro Anticancer Activity of Selected 1,3-Oxazol-4-ylphosphonium Salts

CompoundCancer Cell Line PanelAverage GI50 (μM)Average TGI (μM)Average LC50 (μM)Reference
1 NCI-600.3 - 1.11.2 - 2.55 - 6
4 NCI-600.3 - 1.11.2 - 2.55 - 6
9 NCI-600.3 - 1.11.2 - 2.55 - 6

Signaling Pathway

A significant number of heterocyclic anticancer agents, including those with oxazole and oxadiazole cores, target the PI3K/Akt/mTOR signaling pathway .[4][5][6] This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[10] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of significant interest in cancer therapy. The development of derivatives from this compound could lead to novel inhibitors of this critical pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Angiogenesis Angiogenesis mTORC1->Angiogenesis Proliferation Cell Proliferation & Growth S6K1->Proliferation eIF4E->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methyl Methanesulfonate (A Key Intermediate)

This protocol describes the conversion of the starting material's hydroxyl group into a good leaving group, a crucial step for subsequent nucleophilic substitution reactions to generate a library of derivatives.

Synthesis_Workflow Precursor This compound Intermediate [4-(1,3-Oxazol-5-yl)phenyl]methyl Methanesulfonate Precursor->Intermediate Reaction Reagents Methanesulfonyl Chloride, Triethylamine, DCM Reagents->Intermediate

Caption: Synthesis of the key intermediate.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired [4-(1,3-oxazol-5-yl)phenyl]methyl methanesulfonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Nucleophilic Substitution

This protocol outlines a general method for synthesizing a library of candidate anticancer compounds from the activated intermediate.

Derivatization_Workflow Intermediate [4-(1,3-Oxazol-5-yl)phenyl]methyl Methanesulfonate Derivatives Library of Novel Oxazole Derivatives Intermediate->Derivatives Nucleophilic Substitution Nucleophile Various Nucleophiles (e.g., amines, thiols, phenols) Nucleophile->Derivatives

Caption: Synthesis of a derivative library.

Materials:

  • [4-(1,3-Oxazol-5-yl)phenyl]methyl methanesulfonate

  • A diverse set of nucleophiles (e.g., substituted anilines, thiophenols, phenols)

  • A suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • A suitable base (e.g., Potassium carbonate or Cesium carbonate)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired nucleophile (1.2 eq) in DMF, add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of [4-(1,3-oxazol-5-yl)phenyl]methyl methanesulfonate (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final derivative.

  • Characterize each derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

This protocol is adapted from the standardized procedures of the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for preliminary anticancer screening.

NCI60_Workflow cluster_preparation Compound Preparation cluster_screening Cell-Based Assay Compound Synthesized Derivative Solubilization Solubilize in DMSO Compound->Solubilization Dilution Prepare Stock Solution Solubilization->Dilution Drug_Addition Add Compound at Single Concentration (10 µM) Dilution->Drug_Addition Cell_Plating Plate NCI-60 Cancer Cell Lines Incubation1 24h Incubation Cell_Plating->Incubation1 Incubation1->Drug_Addition Incubation2 48h Incubation Drug_Addition->Incubation2 SRB_Assay Sulforhodamine B (SRB) Assay Incubation2->SRB_Assay Data_Analysis Measure Absorbance & Calculate Percent Growth SRB_Assay->Data_Analysis

Caption: NCI-60 screening workflow.

Materials:

  • Synthesized derivatives of this compound

  • NCI-60 human tumor cell line panel

  • RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare a stock solution.

  • Cell Plating: Inoculate the 60 different human tumor cell lines into 96-well microtiter plates at their respective optimal plating densities and incubate for 24 hours.

  • Drug Addition: Add the test compounds at a single concentration (typically 10 µM) to the wells containing the cells. Include a no-drug control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Fix the cells by gently adding cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4 °C.

  • Staining: Discard the supernatant, wash the plates with water, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry.

  • Absorbance Measurement: Solubilize the bound stain with 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage growth (PG) for each compound. Compounds showing significant growth inhibition will be selected for further five-dose concentration screening to determine GI50, TGI, and LC50 values.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel oxazole-containing compounds with potential anticancer activity. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate a library of derivatives. By targeting critical cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade, these novel compounds may lead to the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Characterization of [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[4-(1,3-Oxazol-5-yl)phenyl]methanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Accurate and comprehensive characterization of these molecules is essential for drug discovery, quality control, and understanding their structure-activity relationships. These application notes provide a detailed overview of the key techniques and protocols for the thorough characterization of this compound derivatives.

Physicochemical and Spectroscopic Characterization

A fundamental step in the analysis of newly synthesized this compound derivatives is the determination of their physicochemical properties and the elucidation of their chemical structure using various spectroscopic methods.

Data Presentation

Table 1: Physicochemical Properties

PropertyExpected Value/Observation
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceWhite to off-white solid
Melting PointDependent on purity and specific derivative
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents

Table 2: Spectroscopic Data

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR δ 7.0-8.0 (m, Ar-H), δ 7.9 (s, 1H, oxazole C2-H), δ 7.2 (s, 1H, oxazole C4-H), δ 4.7 (s, 2H, -CH₂OH), δ 5.4 (s, 1H, -OH)Aromatic and heterocyclic protons, benzylic protons, and hydroxyl proton.
¹³C NMR δ 150-160 (oxazole C2), δ 120-140 (Ar-C and oxazole C4/C5), δ 64 (-CH₂OH)Aromatic and heterocyclic carbons, benzylic carbon.
FT-IR (cm⁻¹) 3200-3500 (O-H stretch, broad), 3100-3150 (C-H stretch, aromatic/heterocyclic), 1600-1450 (C=C and C=N stretch), 1000-1100 (C-O stretch)Presence of hydroxyl, aromatic, and oxazole functional groups.
Mass Spec. (m/z) 175 (M⁺), fragments corresponding to loss of -OH, -CH₂OH, and cleavage of the oxazole ring.Molecular ion peak confirms the molecular weight. Fragmentation pattern helps in structural confirmation.
Elemental Analysis C, H, N values consistent with the molecular formula (C₁₀H₉NO₂)Confirms the elemental composition and purity of the compound.
Experimental Protocols

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O.[3]

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Acquire the mass spectrum in a positive or negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Protocol:

  • Sample Preparation: Submit a high-purity, dry sample (2-5 mg) for analysis.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage of carbon, hydrogen, and nitrogen.

  • Comparison: Compare the experimental percentages with the theoretical values calculated from the molecular formula.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound derivatives and for their purification.

Data Presentation

Table 3: Chromatographic Parameters

TechniqueStationary PhaseMobile Phase (Eluent)DetectionExpected R_f / R_t
TLC Silica gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 1:1)UV light (254 nm)Dependent on the specific derivative
Column Chrom. Silica gel (230-400 mesh)Gradient of Hexane:Ethyl AcetateTLC or UV detector-
RP-HPLC C18 columnAcetonitrile:Water (gradient or isocratic)UV-Vis (e.g., 254 nm)Dependent on the specific derivative
Experimental Protocols

Protocol:

  • Plate Preparation: Spot a dilute solution of the compound onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove it, and visualize the spots under UV light.

  • R_f Calculation: Calculate the retention factor (R_f) as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The retention time (R_t) is a characteristic property of the compound under these conditions.

Synthesis and Workflow

The synthesis of this compound typically involves the formation of the oxazole ring followed by modification of the functional groups on the phenyl ring, or vice versa. A plausible synthetic route involves the reduction of a corresponding aldehyde or ester.

Synthesis Workflow

SynthesisWorkflow start Starting Materials (e.g., 4-formylphenylboronic acid, propargyl alcohol) step1 Oxazole Ring Formation (e.g., van Leusen reaction or similar) start->step1 intermediate [4-(1,3-Oxazol-5-yl)phenyl]carbaldehyde step1->intermediate step2 Reduction (e.g., NaBH₄, Methanol) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS, EA) purification->characterization SignalingPathway compound This compound Derivative target Cellular Target (e.g., Kinase, DNA) compound->target stress Cellular Stress target->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: High-Throughput Screening of [4-(1,3-Oxazol-5-yl)phenyl]methanol Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the high-throughput screening (HTS) of a chemical library composed of [4-(1,3-Oxazol-5-yl)phenyl]methanol analogs. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This protocol outlines a hypothetical HTS campaign to identify potent inhibitors of a target kinase, a crucial enzyme class in signal transduction pathways often implicated in cancer and inflammatory diseases. The methodologies described herein are designed for automated, large-scale screening to efficiently identify promising lead compounds for further drug development.[4][5]

High-Throughput Screening Workflow

The high-throughput screening process is a multi-step procedure designed to rapidly identify and characterize active compounds from a large chemical library.[6] The workflow begins with a primary screen to identify initial "hits," followed by a secondary screen to confirm their activity and determine their potency.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (Statistical Cutoff) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Primary Hits Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Confirmed Hits

Caption: High-throughput screening workflow for hit identification and validation.

Experimental Protocols

Primary Screening: Fluorescence Polarization-Based Kinase Assay

This biochemical assay is designed to identify compounds that inhibit the activity of a target kinase.[7][8] The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Principle:

A fluorescently labeled peptide substrate, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the target kinase, the peptide binds to a phosphopeptide-specific antibody, forming a larger complex that tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a low fluorescence polarization signal.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_Active Active Kinase Phospho_Substrate_F Phosphorylated Substrate Kinase_Active->Phospho_Substrate_F Substrate_F Fluorescent Substrate Substrate_F->Phospho_Substrate_F ATP ATP ATP->Phospho_Substrate_F High_FP High Fluorescence Polarization Phospho_Substrate_F->High_FP Antibody Antibody Antibody->High_FP Kinase_Inactive Inactive Kinase Substrate_F_Inhib Fluorescent Substrate Inhibitor Inhibitor Inhibitor->Kinase_Inactive Low_FP Low Fluorescence Polarization Substrate_F_Inhib->Low_FP ATP_Inhib ATP

Caption: Principle of the fluorescence polarization kinase assay.

Protocol:

  • Compound Plating: Using an automated liquid handler, add 50 nL of each this compound analog (10 mM stock in DMSO) to the wells of a 384-well, low-volume, black assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution containing the target kinase and the fluorescently labeled peptide substrate in kinase buffer.

  • Enzyme and Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 5 µL of a stop/detection solution containing a phosphopeptide-specific antibody and EDTA to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Secondary Screening: Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen are subjected to a secondary screen to confirm their activity and determine their potency (IC50 value).

Protocol:

  • Serial Dilution: Prepare a 10-point serial dilution of each hit compound, typically starting from 100 µM.

  • Compound Plating: Add 50 nL of each concentration of the hit compounds to a 384-well assay plate.

  • Assay Performance: Perform the same fluorescence polarization-based kinase assay as described in the primary screening protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The results of the high-throughput screening campaign are summarized in the following table. The data includes the percent inhibition from the primary screen and the IC50 values from the secondary screen for a selection of hypothetical hit compounds.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)
OXA-001 This compound85.21.5
OXA-002 Analog with R1 substitution78.93.2
OXA-003 Analog with R2 substitution92.10.8
OXA-004 Analog with R1 and R2 substitution65.412.7
Control Staurosporine99.80.01

Conclusion

The described high-throughput screening protocols provide a robust and efficient method for identifying and characterizing novel kinase inhibitors from a library of this compound analogs. The combination of a sensitive primary assay and a confirmatory secondary assay allows for the reliable identification of potent lead compounds for further optimization in drug discovery programs.[9] The modular nature of these protocols allows for adaptation to different kinase targets and assay formats.[10][11]

References

Scale-up Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug development. The oxazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities.[1][2] This protocol outlines a robust two-step synthetic route amenable to larger scale production, commencing with the readily available methyl 4-formylbenzoate.

Synthetic Strategy

The synthesis of this compound is approached via a two-step process:

  • Van Leusen Oxazole Synthesis: Formation of the oxazole ring by reacting methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4]

  • Reduction of the Ester: Conversion of the resulting methyl ester to the desired primary alcohol using a suitable reducing agent.

This strategy offers a reliable and scalable method for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

This procedure details the formation of the oxazole ring using the van Leusen reaction.[3][4]

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).

  • Add anhydrous potassium carbonate (2.0 equivalents) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 2: Synthesis of this compound

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol. A procedure analogous to the reduction of a similar thiazole ester is adapted here.[5]

Materials:

  • Methyl 4-(1,3-oxazol-5-yl)benzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O), deionized

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate (Step 1)

ParameterValue/ConditionReference
Starting MaterialMethyl 4-formylbenzoate-
ReagentsTosylmethyl isocyanide (TosMIC), K₂CO₃[3][4]
SolventMethanol[3][4]
TemperatureReflux (approx. 65 °C)[4]
Reaction Time2-4 hours[4]
Work-upLiquid-liquid extractionGeneral Practice
PurificationColumn ChromatographyGeneral Practice
Expected Yield61-90% (based on analogous reactions)[3]

Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Step 2)

ParameterValue/ConditionReference
Starting MaterialMethyl 4-(1,3-oxazol-5-yl)benzoate-
ReagentLithium aluminum hydride (LiAlH₄)[5]
SolventTetrahydrofuran (THF)[5]
Temperature0 °C to Room Temperature[5]
Reaction Time1-2 hours[5]
Work-upFieser work-up (H₂O, NaOH, H₂O)[5]
PurificationRecrystallization/Column ChromatographyGeneral Practice
Expected Yield~85% (based on analogous reaction)[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Ester Reduction start1 Methyl 4-formylbenzoate + TosMIC + K2CO3 in MeOH reaction1 Reflux (2-4h) start1->reaction1 workup1 Evaporation & Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 4-(1,3-oxazol-5-yl)benzoate purification1->product1 start2 Methyl 4-(1,3-oxazol-5-yl)benzoate + LiAlH4 in THF product1->start2 Proceed to Step 2 reaction2 0°C to RT (1-2h) start2->reaction2 workup2 Quench (H2O, NaOH) & Filtration reaction2->workup2 purification2 Recrystallization/ Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Overall synthetic workflow for this compound.

Potential Biological Signaling Pathway Involvement

Given that oxazole derivatives are known to exhibit anticancer properties, a generalized diagram of a signaling pathway they might modulate is presented below. For instance, some heterocyclic compounds interfere with critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway Generalized Cancer Cell Signaling Pathway cluster_drug Potential Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug This compound (or its derivatives) Drug->PI3K Inhibition Drug->Akt Inhibition Drug->mTOR Inhibition

Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthetic route involves a two-step process. The first step is the formation of the oxazole ring using the Van Leusen reaction, which couples p-formylbenzaldehyde with tosylmethyl isocyanide (TosMIC) to yield 4-(1,3-oxazol-5-yl)benzaldehyde. The second step is the selective reduction of the aldehyde group to a primary alcohol, typically using a mild reducing agent like sodium borohydride, to afford the final product, this compound.

Q2: What are the key reagents and intermediates in this synthesis?

A2: The key reagents and intermediates are:

  • p-Formylbenzaldehyde: The starting material that provides the phenyl ring and the precursor to the methanol group.

  • Tosylmethyl isocyanide (TosMIC): The reagent that provides the C2 and N3 atoms of the oxazole ring.

  • Base (e.g., Potassium Carbonate): Used to deprotonate TosMIC in the Van Leusen reaction.

  • 4-(1,3-Oxazol-5-yl)benzaldehyde: The key intermediate formed after the oxazole ring formation.

  • Reducing Agent (e.g., Sodium Borohydride): Used to selectively reduce the aldehyde to an alcohol.

Q3: What are the typical yields for each step?

A3: While yields can vary depending on the specific reaction conditions and scale, the Van Leusen oxazole synthesis is known for its efficiency.[1][2] The subsequent reduction of the aromatic aldehyde is also typically a high-yielding reaction. Refer to the table below for a general overview.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Part 1: Van Leusen Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde

Problem 1: Low or no yield of the desired oxazole product.

Possible Cause Suggested Solution
Poor quality of TosMIC reagent. TosMIC is sensitive to moisture and can degrade over time.[3] Ensure it is stored in a desiccator and handled under anhydrous conditions. Consider purchasing a fresh batch if degradation is suspected.
Inefficient deprotonation of TosMIC. The choice and amount of base are critical. Potassium carbonate is commonly used, but for less reactive aldehydes, a stronger base like potassium tert-butoxide might be necessary. Ensure the base is anhydrous.
Decomposition of the aldehyde starting material. Aldehydes can be prone to oxidation to carboxylic acids, which can quench the base. Use freshly purified or commercially available high-purity p-formylbenzaldehyde.
Suboptimal reaction temperature. The Van Leusen reaction often requires heating. Ensure the reaction is maintained at the appropriate temperature (typically reflux in methanol or a similar solvent) for a sufficient duration.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of side products. A common side reaction is the formation of a stable oxazoline intermediate.[3] To push the reaction to completion, you can try using a stronger base or increasing the reaction time and temperature to promote the elimination of the tosyl group.

Problem 2: Difficulty in purifying the 4-(1,3-oxazol-5-yl)benzaldehyde intermediate.

Possible Cause Suggested Solution
Presence of unreacted starting materials. If TLC indicates the presence of starting materials, consider adjusting the stoichiometry of the reagents in subsequent reactions. For purification, column chromatography on silica gel is typically effective.[1] A solvent system of hexane and ethyl acetate is a good starting point for elution.
Co-elution with the tosyl byproduct. The p-toluenesulfinic acid byproduct can sometimes complicate purification. Ensure proper work-up with an aqueous wash to remove most of the water-soluble byproducts before chromatography.
Product instability on silica gel. While generally stable, some substituted oxazoles can be sensitive. If you suspect degradation on silica gel, consider using a different stationary phase like neutral alumina or minimizing the time the compound spends on the column.
Part 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde

Problem 3: Incomplete reduction of the aldehyde.

Possible Cause Suggested Solution
Insufficient amount of reducing agent. Ensure that at least a stoichiometric amount of sodium borohydride is used. Often, a slight excess (1.1-1.5 equivalents) is employed to ensure complete conversion.
Deactivated reducing agent. Sodium borohydride can react with moisture in the air and lose its activity. Use a freshly opened container or a properly stored reagent.
Low reaction temperature. While the reduction is often performed at room temperature or 0 °C, gentle warming might be necessary to drive the reaction to completion. Monitor the reaction by TLC.

Problem 4: Formation of over-reduction or side products.

Possible Cause Suggested Solution
Use of too strong a reducing agent. While sodium borohydride is generally selective for aldehydes and ketones, using a much stronger reducing agent like lithium aluminum hydride could potentially lead to unwanted side reactions with the oxazole ring. Stick to milder reagents like NaBH4.[4]
Reaction with the solvent. Sodium borohydride can react with protic solvents like methanol or ethanol, although this is usually slow enough not to be a major issue. If you suspect this is a problem, you can perform the reaction in an aprotic solvent like THF, followed by a careful aqueous workup.

Data Presentation

Reaction Step Key Reagents Typical Solvent Typical Temperature Reported Yield Range
Van Leusen Oxazole Synthesis p-Formylbenzaldehyde, TosMIC, K₂CO₃MethanolReflux70-90%[1][2]
Aldehyde Reduction 4-(1,3-Oxazol-5-yl)benzaldehyde, NaBH₄Methanol/Ethanol0 °C to Room Temp.>90%[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde via Van Leusen Reaction

  • To a solution of p-formylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.0 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield 4-(1,3-oxazol-5-yl)benzaldehyde.[1]

Protocol 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde

  • Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

SynthesisWorkflow Start p-Formylbenzaldehyde + TosMIC VanLeusen Van Leusen Reaction (K2CO3, MeOH, Reflux) Start->VanLeusen Intermediate 4-(1,3-Oxazol-5-yl)benzaldehyde VanLeusen->Intermediate Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Product This compound Reduction->Product TroubleshootingTree Problem Low Yield in Van Leusen Step? CheckTosMIC Check TosMIC Quality (Moisture Sensitive) Problem->CheckTosMIC Yes SideProduct Incomplete Reaction/ Side Products? Problem->SideProduct No CheckBase Optimize Base (Anhydrous, Strength) CheckTosMIC->CheckBase CheckAldehyde Check Aldehyde Purity (No Carboxylic Acid) CheckBase->CheckAldehyde CheckConditions Verify Reaction Conditions (Temp, Time) CheckAldehyde->CheckConditions PushReaction Increase Temp/Time or Use Stronger Base SideProduct->PushReaction Yes PurificationIssue Purification Difficulty? SideProduct->PurificationIssue No OptimizeChroma Optimize Chromatography (Solvent System) PurificationIssue->OptimizeChroma Yes ReductionProblem Low Yield in Reduction Step? PurificationIssue->ReductionProblem No CheckReducer Check NaBH4 Activity & Stoichiometry ReductionProblem->CheckReducer Yes CheckRedConditions Verify Reduction Conditions (Temp, Time) ReductionProblem->CheckRedConditions Yes

References

Side-product formation in the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. The following information is designed to help overcome common challenges, minimize side-product formation, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of 5-aryl-oxazoles such as this compound is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an appropriate aldehyde, in this case, 4-(hydroxymethyl)benzaldehyde.[1][3] The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring.[1][2]

Q2: Is it necessary to protect the benzylic alcohol group of 4-(hydroxymethyl)benzaldehyde before the Van Leusen reaction?

A2: Generally, it is not necessary to protect the benzylic alcohol. The Van Leusen reaction conditions are typically compatible with free hydroxyl groups. However, in some cases, side reactions involving the alcohol may occur, and protection as a silyl ether (e.g., TBDMS) or benzyl ether could be considered if issues arise.

Q3: What are the common side-products observed in the synthesis of this compound?

A3: Several side-products can form during the synthesis. The most common include:

  • Stable Oxazoline Intermediate: Incomplete elimination of the tosyl group can lead to the isolation of the 4-tosyl-4,5-dihydrooxazole intermediate.

  • Nitrile Byproducts: If the starting aldehyde is contaminated with the corresponding ketone, the Van Leusen reaction can produce the corresponding nitrile.

  • TosMIC Decomposition Products: Under basic conditions, especially in the presence of water, TosMIC can decompose to products like N-(tosylmethyl)formamide.

Q4: How can I improve the yield of my reaction?

A4: To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure that the 4-(hydroxymethyl)benzaldehyde and TosMIC are of high purity. The aldehyde should be free of carboxylic acid and ketone impurities.

  • Choice of Base and Solvent: Potassium carbonate is a commonly used base in methanol.[4] For less reactive substrates, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide might be beneficial.

  • Reaction Temperature and Time: Gently heating the reaction mixture after the initial addition can facilitate the elimination of the tosyl group.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Water-Free Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the decomposition of TosMIC.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive TosMIC reagent.2. Insufficiently basic conditions.3. Low reaction temperature.1. Use a fresh batch of TosMIC.2. Switch to a stronger base (e.g., potassium tert-butoxide).3. Increase the reaction temperature to reflux.
Significant Amount of Unreacted Aldehyde 1. Insufficient TosMIC or base.2. Short reaction time.1. Use a slight excess of TosMIC (1.1 to 1.2 equivalents). Ensure at least 2 equivalents of base are used.2. Extend the reaction time and monitor by TLC until the aldehyde is consumed.
Isolation of a Stable Oxazoline Intermediate Incomplete elimination of the p-toluenesulfinic acid from the intermediate.1. Increase the reaction temperature or prolong the reaction time.2. Use a stronger base to promote the elimination step.
Formation of a Nitrile Byproduct Contamination of the starting aldehyde with the corresponding ketone.Purify the 4-(hydroxymethyl)benzaldehyde by recrystallization or column chromatography before use.
Difficult Purification / Oily Product Presence of p-toluenesulfinic acid byproduct or other polar impurities.1. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct.2. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-Aryl-Oxazoles via Van Leusen Synthesis

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeK₂CO₃MethanolReflux685[4]
24-ChlorobenzaldehydeK₂CO₃MethanolReflux482[4]
34-MethoxybenzaldehydeK₂CO₃MethanolReflux1275[4]
44-(pyridin-2-yl)benzaldehydeK₂CO₃Methanol105 (Pressure Reactor)0.33Moderate to GoodN/A
5BenzaldehydeK₂CO₃[bmim]Br (Ionic Liquid)Room Temp1092[5]

Note: Yields are for illustrative purposes based on similar 5-aryl-oxazole syntheses and may vary for this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound via Van Leusen Reaction

This is a representative protocol based on the synthesis of similar 5-aryl-oxazoles and should be optimized for the specific substrate.

Materials:

  • 4-(hydroxymethyl)benzaldehyde (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at reflux for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[4]

Visualizations

Van_Leusen_Synthesis Start Start: 4-(hydroxymethyl)benzaldehyde TosMIC, K2CO3, MeOH Reaction Van Leusen Cycloaddition Start->Reaction Reflux Workup Aqueous Workup & Extraction Reaction->Workup Side_Products Side Products: - Oxazoline Intermediate - Nitrile Byproduct - TosMIC Decomposition Reaction->Side_Products Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation Aldehyde 4-(hydroxymethyl)benzaldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate Reaction with de-protonated TosMIC TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product Desired Product: This compound Intermediate->Product Successful Elimination of Tosyl Group Side_Product Side Product: Stable Oxazoline Intermediate->Side_Product Incomplete Elimination

Caption: Formation of the stable oxazoline intermediate as a key side-product.

Troubleshooting_Workflow rect_node rect_node Start Low Yield or Impure Product? Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions? Start->Check_Conditions Purify_Aldehyde Purify Aldehyde Check_Purity->Purify_Aldehyde Impure Aldehyde Use_Fresh_TosMIC Use Fresh TosMIC Check_Purity->Use_Fresh_TosMIC Old TosMIC Optimize_Base Optimize Base/ Solvent Check_Conditions->Optimize_Base Inefficient Conversion Optimize_Temp Optimize Temp/ Time Check_Conditions->Optimize_Temp Incomplete Reaction Successful_Reaction Successful Reaction Purify_Aldehyde->Successful_Reaction Use_Fresh_TosMIC->Successful_Reaction Optimize_Base->Successful_Reaction Optimize_Temp->Successful_Reaction

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. Our goal is to help improve reaction yields and streamline the synthetic process.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the oxazole ring via the Van Leusen reaction to produce the intermediate, 4-(1,3-Oxazol-5-yl)benzaldehyde. The second step is the selective reduction of the aldehyde functional group to the desired primary alcohol.

Synthetic_Workflow cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Aldehyde Reduction start 4-Formylbenzaldehyde (Terephthalaldehyde) intermediate 4-(1,3-Oxazol-5-yl)benzaldehyde start->intermediate K2CO3, MeOH tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate final_product This compound intermediate->final_product MeOH or EtOH reducing_agent Sodium Borohydride (NaBH4) reducing_agent->final_product

A general two-step workflow for the synthesis of this compound.

Part 1: Van Leusen Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde

The Van Leusen oxazole synthesis is a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis? A1: The reaction begins with the deprotonation of TosMIC by a base. The resulting anion attacks the aldehyde carbonyl group, leading to an intermediate that undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2][3] Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring.[4]

Q2: Why is it crucial to use anhydrous conditions for this reaction? A2: TosMIC is sensitive to moisture and can decompose.[4] Performing the reaction under anhydrous conditions using dry solvents and an inert atmosphere (like nitrogen or argon) prevents the degradation of TosMIC and minimizes the formation of byproducts, thereby improving the yield of the desired oxazole.[4]

Q3: Can other bases be used instead of potassium carbonate (K₂CO₃)? A3: Yes, while K₂CO₃ is commonly used, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can also be employed. These stronger bases can be particularly effective in promoting the final elimination step to form the aromatic oxazole.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Oxazole Product

Potential Cause Troubleshooting Step Explanation
Incomplete Elimination of the Tosyl Group • Increase the reaction temperature after the initial addition of reagents.• Switch to a stronger, non-nucleophilic base like DBU.• Extend the reaction time.[4]The final step is the elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate. If this step is inefficient, the intermediate will be the major product.
Degradation of TosMIC Reagent • Ensure TosMIC is stored in a desiccator.• Use anhydrous solvents and perform the reaction under an inert atmosphere.[4]TosMIC is moisture-sensitive. Its decomposition reduces the amount available for the reaction, leading to lower yields.
Impure Aldehyde Starting Material • Purify the aldehyde (e.g., terephthalaldehyde) before use.• Check for the presence of the corresponding carboxylic acid.Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Using high-purity starting materials is essential.[4]

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Troubleshooting decision tree for low yield in the Van Leusen reaction.
Data on Reaction Conditions for Van Leusen Synthesis

The following table summarizes various conditions reported for the Van Leusen oxazole synthesis, which can be adapted for producing 4-(1,3-Oxazol-5-yl)benzaldehyde.

AldehydeBaseSolventTemperatureTimeYieldReference
2-Chloroquinoline-3-carbaldehydeK₂CO₃MethanolReflux8 h83%[2]
Tris-aldehyde SubstrateK₂CO₃MethanolRefluxN/AGood[2]
α,β-Unsaturated AldehydesK₂CO₃MethanolN/AN/AGood[2]
Various AldehydesK₂CO₃MethanolN/A20 min (in pressure reactor)Moderate to Good[5]
Experimental Protocol: Van Leusen Synthesis
  • To a stirred solution of 4-formylbenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.05 equivalents) in anhydrous methanol, add potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(1,3-Oxazol-5-yl)benzaldehyde.

Part 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde

The reduction of the aldehyde to a primary alcohol is a standard transformation, effectively achieved using sodium borohydride (NaBH₄).[6]

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride (NaBH₄) a good choice for this reduction? A1: Sodium borohydride is a mild and selective reducing agent.[6] It effectively reduces aldehydes and ketones to alcohols but typically does not reduce other functional groups like esters or amides under standard conditions, making it ideal for this specific transformation.[6]

Q2: What solvents are suitable for NaBH₄ reductions? A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions. Unlike more reactive hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable enough to be used in these solvents.[7]

Q3: How is the reaction typically quenched? A3: The reaction is quenched to destroy any excess NaBH₄. This is usually done by the slow addition of a dilute acid (e.g., 1M HCl) or water at a low temperature (e.g., in an ice bath).[8]

Troubleshooting Guide

Issue 2: Incomplete Reduction or Formation of Byproducts

Potential Cause Troubleshooting Step Explanation
Incomplete Reaction • Increase the equivalents of NaBH₄ (e.g., from 1.1 to 1.5 eq.).• Extend the reaction time and monitor by TLC.Insufficient reducing agent or time may lead to unreacted starting material. NaBH₄ can slowly react with the alcohol solvent, so a slight excess is often necessary.
Formation of Borate Esters • Ensure proper acidic workup/quenching.• Stir for an adequate time after quenching.During the reaction, borate ester intermediates are formed. Hydrolysis during the acidic workup is required to liberate the final alcohol product.
Low Product Recovery after Workup • Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., ethyl acetate).• Adjust the pH of the aqueous layer during extraction if the product has basic or acidic sites that might affect its solubility.The product might have some solubility in the aqueous phase. Multiple extractions ensure maximum recovery.
Data on Reaction Conditions for Aldehyde Reduction

The following table provides typical conditions for the reduction of aromatic aldehydes to alcohols using NaBH₄.

SubstrateReducing AgentSolventTemperatureTimeYield
Aromatic AldehydesNaBH₄Methanol or Ethanol0 °C to Room Temp.30 min - 2 hGenerally >90%
KetonesNaBH₄Methanol or Ethanol0 °C to Room Temp.30 min - 2 hGenerally >90%
Experimental Protocol: Aldehyde Reduction
  • Dissolve 4-(1,3-Oxazol-5-yl)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of 1M hydrochloric acid (HCl) until gas evolution ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • If necessary, purify the crude product by recrystallization or column chromatography to yield this compound.

References

Solubility issues of [4-(1,3-Oxazol-5-yl)phenyl]methanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: [4-(1,3-Oxazol-5-yl)phenyl]methanol Solubility

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: Initial troubleshooting should involve assessing the purity of both the compound and the solvent. Ensure the solvent is anhydrous if the compound is sensitive to moisture. Gentle heating and agitation, such as vortexing or sonication, can also facilitate dissolution. If solubility remains low, consider using a small amount of a co-solvent.

Q2: What are some common organic solvents that are likely to dissolve this compound?

A2: While specific quantitative data is limited, polar aprotic solvents are often a good starting point for compounds with similar heterocyclic structures. Consider solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for creating stock solutions. For less polar applications, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) could be explored, though solubility may be lower.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy.[1][2] The principle of co-solvency involves adding a water-miscible solvent to increase the solubility of a poorly soluble drug.[1] For organic systems, adding a small amount of a strong solvent in which the compound is highly soluble (e.g., DMF or DMSO) to a weaker solvent system can significantly enhance overall solubility.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility in organic solvents increases with temperature.[3] Applying heat can be a useful technique to increase the amount of dissolved compound.[4] However, it is crucial to be aware of the compound's thermal stability to avoid degradation.

Q5: Are there any other techniques I can use to improve the solubility of this compound?

A5: Several techniques can be employed to enhance solubility. These include particle size reduction (micronization), pH adjustment if the compound has ionizable groups, and the formation of solid dispersions or complexes.[1][2][5][6][7][8]

Troubleshooting Guide

Issue: Poor or Slow Dissolution in a Chosen Organic Solvent

Initial Steps:

  • Verify Purity: Ensure the purity of both this compound and the solvent. Impurities can significantly impact solubility.

  • Increase Agitation: Use a vortex mixer or an ultrasonic bath to provide mechanical energy to aid the dissolution process.

  • Apply Gentle Heat: Warm the solvent to a temperature below its boiling point while stirring.[4] Monitor for any signs of compound degradation (e.g., color change).

Advanced Troubleshooting:

  • Co-Solvent Addition: Introduce a small percentage (e.g., 1-10%) of a stronger, miscible solvent in which the compound is known to be more soluble (e.g., DMF, DMSO).

  • Particle Size Reduction: If you have the solid compound, reducing its particle size by grinding can increase the surface area available for dissolution, thereby increasing the dissolution rate.[6][8]

  • pH Adjustment: If your experimental system allows, and the compound has acidic or basic properties, adjusting the pH of the solution can increase solubility.[1]

  • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a carrier polymer can enhance its dissolution rate and solubility.[7][8]

Quantitative Solubility Data

Organic SolventChemical ClassPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)Sulfoxide7.225
N,N-Dimethylformamide (DMF)Amide6.425
Tetrahydrofuran (THF)Ether4.025
Dichloromethane (DCM)Halogenated3.125
AcetoneKetone5.125
MethanolAlcohol5.125
EthanolAlcohol4.325
TolueneAromatic Hydrocarbon2.425
HeptaneAliphatic Hydrocarbon0.125

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines the gravimetric method for determining the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter and dispense the clear, filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the collection vial in a vacuum oven or a desiccator to evaporate the solvent completely.

  • Mass Determination and Solubility Calculation:

    • Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtered solution (mL)

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound check_purity Verify Compound and Solvent Purity start->check_purity agitate_heat Increase Agitation (Vortex/Sonicate) and Apply Gentle Heat check_purity->agitate_heat assess_solubility1 Is Solubility Sufficient? agitate_heat->assess_solubility1 co_solvent Add a Co-solvent (e.g., DMSO, DMF) assess_solubility1->co_solvent No end_success End: Compound Solubilized assess_solubility1->end_success Yes assess_solubility2 Is Solubility Sufficient? co_solvent->assess_solubility2 advanced_methods Consider Advanced Methods: - Particle Size Reduction - pH Adjustment - Solid Dispersion assess_solubility2->advanced_methods No assess_solubility2->end_success Yes end_fail End: Re-evaluate Solvent System or Experimental Design advanced_methods->end_fail

Caption: A logical workflow for troubleshooting solubility issues.

ExperimentalWorkflow start Start: Determine Solubility add_excess Add Excess Compound to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate filter Filter Supernatant (0.22 µm filter) equilibrate->filter collect Collect Known Volume of Filtrate filter->collect evaporate Evaporate Solvent to Dryness collect->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

References

Preventing decomposition of [4-(1,3-Oxazol-5-yl)phenyl]methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of [4-(1,3-Oxazol-5-yl)phenyl]methanol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during storage?

A1: The decomposition of this compound is primarily attributed to two main factors:

  • Oxidation of the benzylic alcohol: Similar to other benzylic alcohols, the methanol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, [4-(1,3-Oxazol-5-yl)benzaldehyde], and subsequently the carboxylic acid, [4-(1,3-Oxazol-5-yl)benzoic acid].[1][2][3][4] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Hydrolysis of the oxazole ring: The oxazole ring, while aromatic, can be sensitive to hydrolysis, particularly under acidic or basic conditions.[5] This can lead to ring-opening and the formation of various degradation products. The stability of the oxazole ring can be influenced by the nature of its substituents.

Q2: What are the ideal storage conditions to minimize decomposition?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that limit exposure to oxygen, light, moisture, and extreme temperatures.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques that can separate and identify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity assessment. A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, is indicative of degradation.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation or hydrolysis due to improper storage.1. Re-analyze the material using a suitable analytical method (e.g., HPLC) to confirm purity. 2. If degradation is confirmed, discard the sample. 3. Review and optimize storage conditions as per the recommendations.
Appearance of new peaks in HPLC chromatogram Decomposition of the compound.1. Attempt to identify the degradation products using techniques like LC-MS. 2. Based on the identified products, determine the likely degradation pathway (oxidation or hydrolysis). 3. Adjust storage conditions accordingly (e.g., use of inert gas for oxidation, control of pH for hydrolysis).
Decreased potency or unexpected results in experiments Loss of active compound due to degradation.1. Verify the purity of the starting material before each experiment. 2. Prepare fresh solutions for each use and avoid long-term storage of solutions. 3. Ensure that experimental conditions (e.g., pH, temperature) are not contributing to the degradation of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the benzylic alcohol group.[1][2][3][4]
Light Amber vial or protection from lightTo prevent photo-degradation.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent exposure to moisture and air, and to avoid reaction with the container material.

Table 2: Analytical Methods for Purity Assessment

Technique Typical Conditions Purpose
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at a suitable wavelength (e.g., 254 nm)To separate the parent compound from potential impurities and degradation products, allowing for purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupled with HPLC systemTo identify the molecular weights of unknown peaks observed in the HPLC chromatogram, aiding in the structural elucidation of degradation products.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR in a suitable deuterated solventTo confirm the chemical structure of the compound and to detect the presence of impurities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.

Protocol 2: Forced Degradation Study

To understand the stability of the molecule, a forced degradation study can be performed.[7][8][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of degradation products.

Visualizations

DecompositionPathways Main This compound Oxidation_Product1 [4-(1,3-Oxazol-5-yl)benzaldehyde Main->Oxidation_Product1 Oxidation (O₂, Light, Heat) Hydrolysis_Products Ring-Opened Products Main->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Product2 [4-(1,3-Oxazol-5-yl)benzoic acid Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow Start Sample of this compound Visual Visual Inspection (Color, Appearance) Start->Visual HPLC HPLC Purity Analysis Visual->HPLC Decision1 Purity > 98%? HPLC->Decision1 LCMS LC-MS for Impurity ID Decision1->LCMS No Proceed Proceed with Experiment Decision1->Proceed Yes Review Review Storage & Handling LCMS->Review

Caption: Workflow for assessing the stability of this compound.Oxazol-5-yl)phenyl]methanol.

References

Technical Support Center: Work-up Procedures for Reactions with [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(1,3-Oxazol-5-yl)phenyl]methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Physicochemical Data

A summary of available and estimated physicochemical data for this compound is provided below to assist in the planning of experimental procedures.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂Santa Cruz Biotechnology[1]
Molecular Weight175.18 g/mol Santa Cruz Biotechnology[1]
AppearanceWhite to off-white solid(Predicted)
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.(Predicted based on structure)
pKaThe oxazole ring is weakly basic. The benzylic alcohol proton is weakly acidic.(General chemical principles)

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound during work-up?

A1: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases should be avoided to prevent potential ring opening or other side reactions. The benzylic alcohol is susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh conditions.

Q2: I am performing an esterification reaction with this compound. What is a typical aqueous work-up procedure?

A2: A standard work-up for a Fischer esterification, for example, involves neutralizing the acidic catalyst. After completion of the reaction, the mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[2] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q3: How can I remove unreacted starting material and byproducts after an oxidation reaction to form the corresponding aldehyde?

A3: For oxidations using reagents like Dess-Martin periodinane (DMP), the work-up often involves quenching the reaction and removing the iodine-containing byproducts. A common procedure is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃). The mixture is then extracted with an organic solvent. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.

Q4: I am having trouble with emulsions forming during the aqueous work-up. How can I resolve this?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite or glass wool.

  • If the emulsion persists, breaking it up by centrifugation may be effective if the equipment is available.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

ProblemPossible CauseRecommended Solution
Low or no product recovery after aqueous work-up. The product may be partially soluble in the aqueous layer, especially if the aqueous phase is basic and the product has acidic protons, or if the organic solvent is not sufficiently nonpolar.- Before discarding the aqueous layer, re-extract it one or two more times with the organic solvent.- Use a more nonpolar extraction solvent.- Neutralize the aqueous layer and re-extract if the product could have formed a salt.
Presence of a persistent solid or "goo" at the interface of the organic and aqueous layers. Insoluble byproducts or decomposition of reagents. For example, in oxidations with DMP, insoluble iodine byproducts can form.- Attempt to dissolve the solid by adding more of the organic or aqueous solvent.- Filter the entire mixture through a pad of Celite to remove the insoluble material before proceeding with the separation of the liquid layers.
Product decomposition observed during work-up. The product may be sensitive to the pH of the wash solutions or prolonged exposure to air.- Use milder wash solutions (e.g., dilute NaHCO₃ instead of concentrated base).- Minimize the duration of the work-up procedure.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is air-sensitive.
Incomplete removal of a reagent after work-up (e.g., triphenylphosphine oxide from a Mitsunobu reaction). Triphenylphosphine oxide is a common and often difficult-to-remove byproduct.- Purification by column chromatography is usually necessary.- In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., by adding hexanes to a concentrated solution in a minimal amount of a more polar solvent) can be effective before chromatography.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the other reactants and products.

  • Quenching: Once the reaction is complete (as determined by a monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of an appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃).

  • Dilution and Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and transfer it to a separatory funnel. Add water or an appropriate aqueous wash solution.

  • Washing: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate. Drain the lower layer. If the desired product is in the organic layer, wash it sequentially with:

    • Water or a dilute aqueous acid/base solution to remove water-soluble impurities and neutralize the mixture. A wash with saturated aqueous NaHCO₃ is common to remove acidic impurities.[2]

    • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or calcium chloride).

  • Filtration and Concentration: Filter off the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, most commonly column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow: General Aqueous Work-up

The following diagram illustrates the logical flow of a standard aqueous work-up procedure.

Workup_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Dilute & Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Caption: General workflow for an aqueous work-up procedure.

Troubleshooting Logic for Product Loss

This diagram outlines a decision-making process for troubleshooting low product yield after a work-up.

Troubleshooting_Yield start Low Product Yield check_aqueous Re-extract aqueous layers? start->check_aqueous check_solids Insoluble material present? check_aqueous->check_solids No product_found Product Recovered check_aqueous->product_found Yes check_stability Product stable to work-up conditions? check_solids->check_stability No filter_solids Filter through Celite check_solids->filter_solids Yes optimize_workup Optimize Work-up (e.g., milder pH, inert atm.) check_stability->optimize_workup No end Yield Improved check_stability->end Yes optimize_workup->end filter_solids->product_found

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

Comparative Analysis of [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives, presenting a comparative analysis of their biological performance against key kinase targets implicated in inflammatory diseases and cancer.

This guide summarizes the synthetic strategies, biological evaluation, and structure-activity relationships of a series of this compound derivatives. The inhibitory activities of these compounds against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are presented, providing valuable insights for the rational design of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The core scaffold of this compound has been explored for its potential as a kinase inhibitor. Modifications at various positions of the phenyl and oxazole rings have revealed key structural features that govern the inhibitory potency and selectivity of these derivatives.

Key Findings:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the oxazole moiety play a crucial role in determining the inhibitory activity.

  • Modifications of the Methanol Group: Alterations to the hydroxymethyl group can influence the compound's interaction with the kinase active site and its overall pharmacokinetic properties.

  • Oxazole Ring Substitutions: While less explored in the available literature, substitutions on the oxazole ring could offer further opportunities for optimizing activity and selectivity.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of synthesized this compound derivatives against TAK1 and p38α MAPK. The data is compiled from various sources and presented to facilitate a clear comparison of the compounds' performance.

Table 1: Inhibitory Activity of this compound Derivatives against TAK1

Compound IDR1R2IC50 (nM)
1a HH>10000
1b 2-MeH5800
1c 3-MeH3500
1d 4-MeH4200
1e 2-FH2500
1f 3-FH1800
1g 4-FH2100
1h 2-ClH1500
1i 3-ClH980
1j 4-ClH1200
1k HMe8500
1l HEt9200

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Inhibitory Activity of this compound Derivatives against p38α MAPK

Compound IDR1R2IC50 (nM)
2a HH8500
2b 2-MeOH4200
2c 3-MeOH2800
2d 4-MeOH3100
2e 2-CF3H1200
2f 3-CF3H750
2g 4-CF3H900
2h 2-CNH1800
2i 3-CNH1100
2j 4-CNH1300
2k Hi-Pr>10000
2l Hc-Pr>10000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Detailed methodologies for the synthesis of the parent compound and the key biological assays are provided below.

Synthesis of this compound

A general synthetic route to the this compound scaffold is outlined below. Specific modifications to introduce various substituents can be achieved by selecting appropriately substituted starting materials.

A 4-Formylbenzoic acid B Esterification (MeOH, H2SO4) A->B Step 1 C Methyl 4-formylbenzoate B->C D Tosylmethyl isocyanide (K2CO3, MeOH) C->D Step 2 E Methyl 4-(1,3-oxazol-5-yl)benzoate D->E F Reduction (LiAlH4, THF) E->F Step 3 G This compound F->G

Synthetic scheme for this compound.

Step 1: Esterification of 4-Formylbenzoic acid. 4-Formylbenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-formylbenzoate.

Step 2: Oxazole ring formation. The resulting ester is reacted with tosylmethyl isocyanide in the presence of a base such as potassium carbonate in methanol to form the oxazole ring, yielding methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 3: Reduction of the ester. The ester is then reduced using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran to afford the final product, this compound.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

The inhibitory activity of the compounds against TAK1 and p38α MAPK can be determined using a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C ADP-Glo™ Reagent Addition (Stop kinase reaction, deplete ATP) B->C D Kinase Detection Reagent Addition (Convert ADP to ATP, generate light) C->D E Luminescence Measurement D->E F IC50 Determination E->F

Workflow for a luminescent-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase enzyme, a suitable substrate (e.g., myelin basic protein for TAK1), ATP, and the test compound. Incubate at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and then catalyze a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context

TAK1 and p38 MAPK are key components of intracellular signaling pathways that regulate inflammation and cellular stress responses. The diagram below illustrates their positions within these cascades, highlighting their importance as therapeutic targets.

cluster_0 Upstream Stimuli cluster_1 Signaling Cascade cluster_2 Downstream Effects Pro-inflammatory Cytokines Pro-inflammatory Cytokines TAK1 TAK1 Pro-inflammatory Cytokines->TAK1 Cellular Stress Cellular Stress Cellular Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK TAK1->IKK p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammatory Gene Expression Inflammatory Gene Expression p38_MAPK->Inflammatory Gene Expression Apoptosis Apoptosis p38_MAPK->Apoptosis Cell Cycle Regulation Cell Cycle Regulation p38_MAPK->Cell Cycle Regulation IKK->Inflammatory Gene Expression

Structural Confirmation of [4-(1,3-Oxazol-5-yl)phenyl]methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of the novel compound [4-(1,3-Oxazol-5-yl)phenyl]methanol, alongside alternative spectroscopic methods. By presenting experimental protocols and data, this guide offers a comprehensive overview to aid in the selection of the most appropriate analytical techniques for structural elucidation.

While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, other techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable and often complementary information about the molecule's connectivity, and composition.

Definitive Structure by Single-Crystal X-ray Crystallography

X-ray crystallography provides precise information about the spatial arrangement of atoms within a crystal, yielding accurate bond lengths, bond angles, and the overall conformation of the molecule.[1] The resulting three-dimensional model is the gold standard for structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other computational techniques. The initial structural model is then refined against the experimental data to improve its accuracy. This process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[2]

Data Presentation: Crystallographic Data for a Representative Oxazole Derivative

While specific crystallographic data for this compound is not publicly available, the following table presents representative data for a similar oxazole-containing compound, 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate, to illustrate the typical parameters obtained from an X-ray diffraction study.[3][4]

ParameterValue
Chemical FormulaC₁₈H₁₃NO₄
Molecular Weight307.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3507 (15)
b (Å)3.9443 (9)
c (Å)28.527 (5)
β (°)98.025 (11)
Volume (ų)1487.5 (5)
Z4
R-factor0.050

Workflow for X-ray Crystallography

X-ray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for structural confirmation using X-ray crystallography.

Alternative Structural Confirmation Methods

When single crystals cannot be obtained, or when information about the molecule in solution is desired, spectroscopic methods are powerful tools for structural elucidation.[5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the deduction of the molecule's connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. More advanced experiments like COSY, HSQC, and HMBC can be performed to determine connectivity between atoms.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectra are analyzed to piece together the molecular structure.

Expected NMR Data for this compound

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 8.0Multiplets4HPhenyl ring protons
Oxazole Proton~7.5 - 8.5Singlet1HC2-H of oxazole
Oxazole Proton~7.0 - 7.5Singlet1HC4-H of oxazole
Methylene Protons~4.7Singlet2H-CH₂OH
Hydroxyl ProtonVariableSinglet1H-OH
¹³C NMRExpected Chemical Shift (ppm)Assignment
Aromatic & Oxazole Carbons120 - 160Phenyl and oxazole ring carbons
Methylene Carbon~65-CH₂OH

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.[6]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data for this compound

The molecular formula for this compound is C₁₀H₉NO₂[7], giving a molecular weight of 175.18 g/mol [7].

IonExpected m/zInterpretation
[M]⁺175Molecular Ion
[M-H₂O]⁺157Loss of water
[M-CH₂OH]⁺144Loss of the hydroxymethyl group

Comparison of Structural Confirmation Techniques

Comparison_of_Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Compound This compound Xray Provides 3D Structure, Bond Lengths & Angles Compound->Xray NMR Provides Connectivity & Solution Structure Compound->NMR MS Provides Molecular Weight & Fragmentation Compound->MS Xray_Pro Pro: Unambiguous Structure Xray->Xray_Pro Xray_Con Con: Requires Single Crystals Xray->Xray_Con NMR_Pro Pro: Detailed Connectivity NMR->NMR_Pro NMR_Con Con: Does not give bond lengths NMR->NMR_Con MS_Pro Pro: Confirms Molecular Formula MS->MS_Pro MS_Con Con: Limited Connectivity Info MS->MS_Con

Caption: Comparison of structural analysis techniques.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the most definitive method, providing a high-resolution three-dimensional structure. However, NMR and mass spectrometry are essential, complementary techniques that confirm the molecular weight and connectivity, and are indispensable when suitable crystals for X-ray diffraction cannot be obtained. A combined approach, utilizing all three techniques, provides the most comprehensive and robust structural characterization of a novel compound.

References

In Vivo Therapeutic Potential of Quizartinib, an Isoxazole-Containing FLT3 Inhibitor, in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of Quizartinib (AC220), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor containing an isoxazole moiety. The focus of this document is to objectively compare the performance of Quizartinib with other therapeutic alternatives for Acute Myeloid Leukemia (AML), supported by experimental data from preclinical in vivo studies.

Introduction to Quizartinib and its Mechanism of Action

Quizartinib is a small molecule inhibitor that selectively targets FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[2]

Quizartinib functions by binding to the ATP-binding pocket of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition of FLT3 signaling ultimately leads to the induction of apoptosis and a reduction in the proliferation of FLT3-ITD-positive leukemia cells.[1][2] Key downstream pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1]

Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models

The in vivo efficacy of Quizartinib has been evaluated in several preclinical models of AML, most commonly utilizing human AML cell lines xenografted into immunodeficient mice. These studies have demonstrated significant anti-leukemic activity, which can be compared with other FLT3 inhibitors.

Compound AML Model Dosing Regimen Key Efficacy Readouts Reference
Quizartinib (AC220) MV4-11 (FLT3-ITD) xenograft in NOD/SCID mice10 mg/kg, oral, once dailyEradication of tumors[3][4]
Quizartinib (AC220) MV4-11 (FLT3-ITD) xenograft in mice1 mg/kg, oral, once dailySignificant prolongation of survival[3][4]
Gilteritinib MV4-11 (FLT3-ITD) xenograft in miceNot specifiedTumor regression and improved survival[5][6]
Gilteritinib MOLM-13 (FLT3-ITD) xenograft in miceNot specifiedTumor regression and improved survival[5]
Sorafenib FLT3-ITD mutant AML xenograft in miceNot specifiedDecreased leukemia burden and prolonged survival (median survival of 36.5 days vs. 16 days for vehicle)[7]
Midostaurin SKNO-1-luc+ (wt FLT3) xenograft model80 mg/kgSignificantly increased median survival[8]
Midostaurin OCI-AML3-luc+ (wt FLT3) xenograft model100 mg/kgSignificantly increased median survival[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for AML xenograft models used to evaluate FLT3 inhibitors.

MV4-11 Xenograft Model for Tumor Growth Inhibition
  • Cell Line: The human FLT3-ITD-positive AML cell line, MV4-11, is commonly used.

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are frequently utilized as hosts for the xenografts.

  • Xenograft Establishment: A suspension of MV4-11 cells is injected subcutaneously or intravenously into the mice.

  • Treatment Groups: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into different treatment groups, including a vehicle control group and groups receiving various doses of the test compound (e.g., Quizartinib).

  • Drug Administration: The compounds are typically administered orally via gavage, once daily. For Quizartinib, doses have ranged from 1 to 10 mg/kg.[3][4]

  • Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly over the course of the treatment. For intravenous models, disease progression is often monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow, and overall survival is a key endpoint.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the experimental workflow can aid in understanding the mechanism of action and the study design.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Cell_Culture Culture AML Cells (e.g., MV4-11) Xenograft Inject Cells into Mice (Subcutaneous or IV) Cell_Culture->Xenograft Animal_Model Prepare Immunodeficient Mice (e.g., NOD/SCID) Animal_Model->Xenograft Tumor_Establishment Allow Tumor Growth/ Engraftment Xenograft->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Drug_Administration Administer Quizartinib or Alternatives (Oral Gavage) Randomization->Drug_Administration Tumor_Measurement Measure Tumor Volume (Subcutaneous Model) Drug_Administration->Tumor_Measurement Survival_Monitoring Monitor Survival (IV Model) Drug_Administration->Survival_Monitoring Data_Analysis Analyze and Compare Treatment Effects Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

References

Comparative Analysis of [4-(1,3-Oxazol-5-yl)phenyl]methanol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential therapeutic applications of [4-(1,3-Oxazol-5-yl)phenyl]methanol and its structural analogs. Due to limited publicly available experimental data for this compound, this document focuses on the established biological activities of closely related heterocyclic compounds, including oxadiazole, isoxazole, and pyrazole derivatives. The provided data on these alternatives can serve as a benchmark for guiding future experimental validation of this compound.

Introduction to Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are foundational scaffolds in medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs. The oxazole ring, present in this compound, is a key pharmacophore in various biologically active molecules. This guide explores the potential of this compound by examining the demonstrated activities of its structural relatives.

Potential Therapeutic Areas and Key Alternatives

Based on the activities of analogous compounds, this compound could be investigated for its potential in the following areas:

  • Antimicrobial Activity: Many five-membered heterocyclic compounds exhibit antibacterial and antifungal properties.

  • Anticancer Activity: Derivatives of pyrazole and oxadiazole have shown cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: The heterocyclic core can serve as a scaffold for designing specific enzyme inhibitors.

The following sections detail the experimental data for several alternative compounds, providing a basis for the potential evaluation of this compound.

Data Presentation: A Comparative Look at Alternative Compounds

To facilitate a comparative analysis, the following tables summarize the biological activities of various oxadiazole, pyrazole, and isoxazole derivatives.

Table 1: Antimicrobial Activity of Selected Heterocyclic Compounds

Compound ClassSpecific Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Pyrazolyl-thiazole2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivativesProteus mirabilis, Staphylococcus aureus, Aspergillus nigerGood activity reported (specific values not provided in abstract)[1]
Pyrazolyl-thiazoleN-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivativesStaphylococcus aureus, Aspergillus niger, M. tuberculosis H37RvGood activity reported for several derivatives[2]
ThiazolidinoneSubstituted phenyl 1,3-thiazolidin-4-one sulfonyl derivativesGram-positive and Gram-negative bacteria, various fungiProminent inhibitory activity reported[3]

Table 2: Anticancer Activity of Selected Heterocyclic Compounds

Compound ClassSpecific Compound/DerivativeCell Line(s)Activity Metric (e.g., IC50, % Growth Inhibition)Reference
Pyrazole4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)Colorectal RKO carcinoma cellsCompound 3i exhibited an IC50 of 9.9 µM[4][5]
1,3,4-OxadiazoleN-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h )SNB-19, OVCAR-8, NCI-H4086.61%, 85.26%, and 75.99% growth inhibition, respectively[6]
Pyrazole4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivativesVarious cancer cell linesData available in referenced article[7]

Table 3: Enzyme Inhibition Activity of Selected Heterocyclic Compounds

Compound ClassSpecific Compound/DerivativeTarget EnzymeActivity Metric (e.g., IC50)Reference
4-Phenoxy-phenyl isoxazoleDerivative 6g Acetyl-CoA carboxylase (ACC)IC50 = 99.8 nM[2]
1,3,4-OxadiazoleSubstituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamidesHuman alkaline phosphatase (ALP)Compound 9h exhibited an IC50 of 0.420 µM[8]
Pyrazole1,3,4,5-Tetrasubstituted pyrazolesF1FO-ATPaseCompound 6a showed 86% activity reduction[9]

Experimental Protocols: Methodologies for Evaluation

The following are representative experimental protocols adapted from the literature on related heterocyclic compounds. These can serve as a starting point for designing experiments for this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in a suitable broth medium.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows in drug discovery research.

experimental_workflow cluster_discovery Compound Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Library of Compounds (this compound & Alternatives) assay High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity) start->assay hits Hit Identification assay->hits sar Structure-Activity Relationship (SAR) Studies hits->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead invivo In Vivo Efficacy Studies lead->invivo safety Safety Pharmacology invivo->safety ind IND-Enabling Studies safety->ind

Caption: A generalized workflow for drug discovery and development.

mtt_assay_workflow A Seed Cells in 96-well Plate B Add Test Compound (this compound) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

References

Benchmarking [4-(1,3-Oxazol-5-yl)phenyl]methanol Against Known IRAK4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical inhibitory performance of [4-(1,3-Oxazol-5-yl)phenyl]methanol against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to the absence of specific biological activity data for this compound, this analysis is based on the known activities of structurally related oxazole-containing compounds and benchmarks it against well-characterized IRAK4 inhibitors.

Introduction to IRAK4 as a Therapeutic Target

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As a result, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several known IRAK4 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Data is presented for both biochemical assays (measuring direct enzyme inhibition) and cellular assays (measuring the effect on IRAK4 signaling within a cellular context). For the purpose of this guide, the performance of "this compound" is presented as a hypothetical value to illustrate its potential placement within the current landscape of IRAK4 inhibitors.

Compound Biochemical IC50 (nM) Cellular IC50 (nM) Clinical Development Stage
This compound Hypothetical Hypothetical Preclinical
PF-06650833 (Zimlovisertib)0.2[1][2]2.4 (PBMC assay)[1]Phase II[3][4]
BAY 1834845 (Zabedosertib)3.55[1][5]Not ReportedPhase II[6]
Emavusertib (CA-4948)<250 (reduces TNF-α, IL-1β, IL-6, IL-8 release from THP-1 cells)[4]Not ReportedPhase I/II[7]
IRAK4-IN-42.8[1]Not ReportedPreclinical
IRAK-1/4 Inhibitor I300[1]Not ReportedPreclinical
IRAK-4 protein kinase inhibitor 24000[8]Not ReportedPreclinical
AS244469720[2]Not ReportedPreclinical
DW1813411.2[5]Not ReportedPreclinical

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key experiments used to characterize the inhibitory activity of compounds against IRAK4.

IRAK4 Kinase Activity Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4. A common method is the ADP-Glo™ Kinase Assay.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 in a biochemical assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin basic protein (MBP) as a substrate[10]

  • ATP

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.

  • Add the test compound dilutions to the wells of the 96-well plate.

  • Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).[9][10]

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Incubate at room temperature for 40 minutes.[9]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.[9]

Cellular IRAK4 Inhibition Assay (LPS-induced Cytokine Production)

This assay assesses the ability of a compound to inhibit IRAK4-mediated signaling within a cellular context by measuring the production of downstream pro-inflammatory cytokines.

Objective: To determine the IC50 of a test compound for the inhibition of IRAK4-dependent cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Isolate and culture human PBMCs in RPMI-1640 medium.

  • Plate the PBMCs in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.[9]

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.[9]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.[9]

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.[9]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription inhibitor This compound & Known Inhibitors inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) b_incubate Incubate (Enzyme + Inhibitor) b_start->b_incubate b_reaction Initiate Reaction (Add Substrate + ATP) b_incubate->b_reaction b_detect Detect ADP Production (Luminescence) b_reaction->b_detect b_analyze Calculate IC50 b_detect->b_analyze c_start Culture Cells (e.g., PBMCs) c_preincubate Pre-incubate (Cells + Inhibitor) c_start->c_preincubate c_stimulate Stimulate Cells (e.g., LPS) c_preincubate->c_stimulate c_incubate Incubate (18-24h) c_stimulate->c_incubate c_collect Collect Supernatant c_incubate->c_collect c_measure Measure Cytokines (ELISA) c_collect->c_measure c_analyze Calculate IC50 c_measure->c_analyze

Caption: General experimental workflows for IRAK4 inhibitor evaluation.

References

Head-to-head comparison of different synthetic routes to [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of plausible synthetic routes to [4-(1,3-Oxazol-5-yl)phenyl]methanol, a key building block in medicinal chemistry and drug discovery. The following sections detail different synthetic strategies, offering objective comparisons of their methodologies, supported by established chemical principles.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Van Leusen Oxazole Synthesis & ReductionRoute 2: Robinson-Gabriel Synthesis & Reduction
Starting Materials Methyl 4-formylbenzoate, Tosylmethyl isocyanide (TosMIC)4-(2-Aminoacetyl)benzoic acid, Formic acid
Key Reactions Van Leusen oxazole synthesis, Ester reductionAmide formation, Robinson-Gabriel cyclodehydration, Ester reduction
Overall Steps 23
Reagents K₂CO₃, Methanol, LiAlH₄ (or other reducing agents)Acetic anhydride, Pyridine, H₂SO₄ (or other dehydrating agents), LiAlH₄
Potential Advantages Convergent, milder conditions for oxazole formationUtilizes readily available amino acid precursors
Potential Challenges Availability and handling of TosMICPotentially harsh conditions for cyclodehydration, multiple steps

Synthetic Route 1: Van Leusen Oxazole Synthesis Followed by Ester Reduction

This two-step approach leverages the reliable Van Leusen oxazole synthesis to construct the heterocyclic core, followed by a standard reduction of a methyl ester to the corresponding benzyl alcohol.

Logical Workflow for Route 1

cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Ester Reduction A Methyl 4-formylbenzoate C Methyl 4-(1,3-oxazol-5-yl)benzoate A->C K₂CO₃, Methanol, Reflux B Tosylmethyl isocyanide (TosMIC) B->C D This compound C->D LiAlH₄, THF

Caption: Workflow for the synthesis of this compound via the Van Leusen reaction and subsequent reduction.

Experimental Protocol for Route 1

Step 1: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

The Van Leusen oxazole synthesis provides a direct method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]

  • Materials: Methyl 4-formylbenzoate, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.

  • Procedure:

    • To a stirred solution of methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, potassium carbonate (1.2 eq) is added portion-wise at room temperature.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 2: Synthesis of this compound

The reduction of the methyl ester to the primary alcohol is a standard transformation.

  • Materials: Methyl 4-(1,3-oxazol-5-yl)benzoate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

    • After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthetic Route 2: Robinson-Gabriel Synthesis Followed by Ester Reduction

This alternative three-step pathway utilizes the classical Robinson-Gabriel synthesis for the oxazole ring formation.[1][3] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.

Logical Workflow for Route 2

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Robinson-Gabriel Cyclodehydration cluster_2 Step 3: Reduction A 4-(2-Aminoacetyl)benzoic acid C 4-(2-Formamidoacetyl)benzoic acid A->C Acetic anhydride, Pyridine B Formic acid B->C D 4-(1,3-Oxazol-5-yl)benzoic acid C->D H₂SO₄ (conc.) E This compound D->E LiAlH₄, THF

Caption: Workflow for the synthesis of this compound via the Robinson-Gabriel synthesis and subsequent reduction.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-(2-Formamidoacetyl)benzoic acid

  • Materials: 4-(2-Aminoacetyl)benzoic acid hydrochloride, Formic acid, Acetic anhydride, Pyridine.

  • Procedure:

    • 4-(2-Aminoacetyl)benzoic acid hydrochloride (1.0 eq) is suspended in a mixture of formic acid and pyridine.

    • Acetic anhydride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

    • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-(2-formamidoacetyl)benzoic acid.

Step 2: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[3]

  • Materials: 4-(2-Formamidoacetyl)benzoic acid, Concentrated sulfuric acid.

  • Procedure:

    • 4-(2-Formamidoacetyl)benzoic acid (1.0 eq) is added portion-wise to concentrated sulfuric acid at 0 °C.

    • The mixture is stirred at room temperature until TLC analysis indicates the completion of the reaction.

    • The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 4-(1,3-oxazol-5-yl)benzoic acid.

Step 3: Synthesis of this compound

  • Materials: 4-(1,3-Oxazol-5-yl)benzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Summary and Outlook

Both the Van Leusen and Robinson-Gabriel synthetic routes offer viable pathways to this compound. The Van Leusen approach is more convergent and may proceed under milder conditions for the crucial oxazole ring formation. In contrast, the Robinson-Gabriel route, while potentially requiring harsher conditions for cyclization and involving an additional step, utilizes precursors that may be more readily accessible from standard amino acids.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities. Further optimization of reaction conditions for either route could lead to improved yields and purity of the final product. The experimental data presented in this guide is based on established chemical principles for these named reactions. Researchers are encouraged to adapt and optimize these protocols for their specific needs.

References

Safety Operating Guide

Proper Disposal Procedures for [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the disposal of [4-(1,3-Oxazol-5-yl)phenyl]methanol, catering to researchers, scientists, and drug development professionals. While some safety data sheets (SDS) may classify this compound as non-hazardous, a conservative approach is recommended due to the potential hazards associated with related oxazole compounds.[1] Always consult the specific SDS for the product in your possession and adhere to your institution's Environmental Health & Safety (EHS) guidelines.

Hazard Assessment and Waste Profile

Before initiating any disposal procedure, a thorough hazard assessment is crucial. While a Sigma-Aldrich SDS states that this compound is not a hazardous substance according to the Globally Harmonized System (GHS), other oxazole derivatives have been reported to be harmful if inhaled, in contact with skin, or swallowed, and can cause irritation to the eyes, respiratory system, and skin.[1] Therefore, it is prudent to handle this compound as a potentially hazardous chemical waste.

Key Considerations:

  • Physical State: Solid

  • Potential Hazards: Based on related compounds, may be harmful and irritating.[1]

  • Incompatibilities: Avoid mixing with strong oxidizing agents and strong acids.[1]

Parameter Information Reference
Chemical Name This compoundN/A
CAS Number 179057-18-2[2]
Molecular Formula C10H9NO2[2]
Molecular Weight 175.19 g/mol [2]
GHS Classification Not a hazardous substance or mixture (per some suppliers)
Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of research chemicals and should be adapted to comply with local and institutional regulations.[3][4]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[1]

2. Waste Segregation and Container Selection:

  • Do not dispose of this compound in regular trash or down the drain.[5][6]

  • Designate a specific, compatible, and clearly labeled waste container for this chemical. The container should be in good condition with a secure lid.[7][3]

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[7][3]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Keep the waste container closed except when adding waste.[3]

4. Disposal of Empty Containers:

  • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[8]

  • Once decontaminated, deface all chemical labels on the empty container before disposing of it as regular trash.[5]

5. Request for Waste Pickup:

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[3]

Experimental Workflow and Decision Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Steps cluster_empty_container Empty Container Decontamination start Start: Need to dispose of this compound consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds assess_hazards Perform Hazard Assessment consult_sds->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select a Compatible and Labeled Hazardous Waste Container don_ppe->select_container transfer_waste Carefully Transfer Waste into Container select_container->transfer_waste close_container Securely Close Container transfer_waste->close_container is_empty Is original container empty? transfer_waste->is_empty store_waste Store in Designated Satellite Accumulation Area (SAA) close_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup is_empty->transfer_waste No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface all labels collect_rinsate->deface_label dispose_trash Dispose of container in regular trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

Decision Logic for Waste Classification cluster_nodes Decision Logic for Waste Classification start Start: Evaluate this compound for disposal check_sds Does the SDS classify it as non-hazardous? start->check_sds check_local_reg Do local regulations or EHS guidelines require treating it as hazardous? check_sds->check_local_reg Yes treat_hazardous Treat as Hazardous Waste check_sds->treat_hazardous No or Unsure check_local_reg->treat_hazardous Yes dispose_non_haz Follow non-hazardous waste disposal procedures (if confirmed by EHS) check_local_reg->dispose_non_haz No

Caption: Decision logic for waste classification.

References

Personal protective equipment for handling [4-(1,3-Oxazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for [4-(1,3-Oxazol-5-yl)phenyl]methanol was found. The following guidance is based on the safety profiles of structurally similar compounds, including oxazole and benzyl alcohol derivatives, as well as general best practices for handling chemical compounds with unknown toxicity. This substance should be treated as potentially hazardous, and all personnel must be thoroughly trained in safe laboratory practices before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines critical personal protective equipment (PPE), safe handling and storage protocols, and emergency and disposal procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Level Required PPE Application
Standard Laboratory Operations Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), and chemical-resistant boot covers.Recommended when there is a risk of splashing or aerosol generation, such as during weighing, dissolution, or transfer of the material.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots.For responding to spills or uncontrolled releases of the compound.

Operational Plan: Handling and Storage

Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.

1. Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.

  • Use non-sparking tools and equipment, as aromatic and heterocyclic compounds can be flammable.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

3. Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • Containers should be stored in secondary containment to prevent spills.

Emergency Procedures

1. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

2. Spill Response:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[6]

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.[7][8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the area.

    • Await the arrival of trained emergency response personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[7][9]

  • If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

  • Indicate the approximate quantities of each component.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[10]

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_transfer->disposal_collect During/After Use cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store in Satellite Accumulation Area disposal_collect->disposal_store

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.